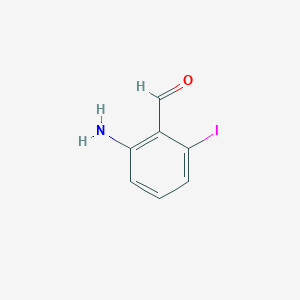

2-Amino-6-iodobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-6-iodobenzaldehyde is an aromatic compound with the molecular formula C7H6INO It consists of a benzene ring substituted with an amino group at the second position and an iodine atom at the sixth position, along with an aldehyde group at the first position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-iodobenzaldehyde can be achieved through several methods. One common approach involves the iodination of 2-Aminobenzaldehyde. This reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-6-iodobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium azide can replace the iodine with an azide group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

Oxidation: 2-Amino-6-iodobenzoic acid.

Reduction: 2-Amino-6-iodobenzyl alcohol.

Substitution: 2-Amino-6-azidobenzaldehyde.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

2-Amino-6-iodobenzaldehyde is investigated for its potential therapeutic applications. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic diseases and cancers.

Case Study: Inhibition of Protein Kinases

Research has shown that compounds similar to this compound exhibit inhibitory effects on protein kinases, which are crucial in cancer progression. For instance, one study demonstrated that derivatives of this compound could inhibit dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which is implicated in various diseases such as Alzheimer's and diabetes .

2. Enzyme Inhibition Studies

The compound is also employed in enzyme inhibition studies due to its reactivity with various enzymes. It has been shown to act as a competitive inhibitor for certain key enzymes.

Table: Enzyme Interaction Data

| Target Enzyme | IC Value (µM) | Mechanism |

|---|---|---|

| Aldose Reductase | 15 | Competitive Inhibition |

This data illustrates its potential utility in studying enzyme functions and developing new therapeutic agents .

3. Antimicrobial Activity

Research indicates that halogenated aromatic aldehydes, including this compound, have antimicrobial properties. They disrupt cellular processes in pathogens, making them candidates for developing new antimicrobial agents.

Comparative Analysis of Antimicrobial Efficacy

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 3-Iodo-2-methylbenzaldehyde | S. aureus | 16 µg/mL |

| 4-Chloro-3-nitrobenzaldehyde | Pseudomonas aeruginosa | 64 µg/mL |

This table highlights the varying efficacy of structurally related compounds against different bacterial strains .

Applications in Organic Synthesis

The compound serves as a versatile building block in the synthesis of various heterocycles and complex organic molecules. It is utilized in creating:

- Indoloquinazolines

- Baylis-Hillman adducts

- Fluorenones

These derivatives have applications ranging from pharmaceuticals to agrochemicals .

Mécanisme D'action

The mechanism of action of 2-Amino-6-iodobenzaldehyde depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which can influence its binding affinity and selectivity towards molecular targets.

Comparaison Avec Des Composés Similaires

- 2-Aminobenzaldehyde

- 2-Iodobenzaldehyde

- 2-Amino-5-iodobenzaldehyde

Comparison: 2-Amino-6-iodobenzaldehyde is unique due to the specific positioning of the amino and iodine groups on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules. Compared to 2-Aminobenzaldehyde, the presence of the iodine atom introduces additional reactivity, making it suitable for specific synthetic applications. Compared to 2-Iodobenzaldehyde, the amino group provides additional sites for chemical modification and interaction with biological targets.

Activité Biologique

2-Amino-6-iodobenzaldehyde is an organic compound characterized by its unique chemical structure, which includes an amino group and an iodine substituent on a benzaldehyde framework. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

- Molecular Formula : C8H8I N O

- Molecular Weight : 247.04 g/mol

- Appearance : Crystalline solid, typically white to light beige

- Melting Point : 36 to 39 °C

The presence of both an amino group and an aldehyde functional group allows for diverse chemical modifications, making it a versatile building block in organic synthesis.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways in microbial cells, facilitated by the compound's reactive functional groups. Studies have shown that compounds with similar structures can disrupt microbial membranes or interfere with metabolic processes, suggesting a potential for drug development against resistant strains of bacteria and fungi.

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. Similar compounds have been studied for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways. The unique structural features of this compound may enhance its interaction with biological targets involved in cancer progression .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The iodine atom enhances the compound's capacity for halogen bonding, which can influence its binding affinity and selectivity towards molecular targets. This interaction may lead to alterations in enzyme activity or disruption of nucleic acid function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-5-bromobenzaldehyde | Similar amino and aldehyde groups | Bromine substituent may enhance reactivity |

| 2-Amino-4-chlorobenzaldehyde | Chlorine instead of iodine | Different electronic effects due to chlorine |

| 3-Amino-4-iodobenzaldehyde | Iodine at position 4 | Potentially different biological activity profile |

| 2-Hydroxy-6-iodobenzaldehyde | Hydroxyl group addition | Increased solubility and potential for hydrogen bonding |

The distinct positioning of the amino and iodine groups in this compound contributes to its unique reactivity and interactions compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Cancer Cell Line Testing : In vitro tests on cancer cell lines indicated that this compound could inhibit cell proliferation, leading researchers to investigate its potential as a chemotherapeutic agent.

- Binding Affinity Studies : Investigations into the binding interactions between this compound and specific proteins revealed promising results that could inform future drug design efforts targeting specific diseases .

Propriétés

IUPAC Name |

2-amino-6-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRYXUCGWJRLLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.